

Application Notes and Protocols for MB 488 NHS Ester Antibody Conjugation

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Compound of Interest

Compound Name: MB 488 NHS ester

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This document provides a detailed protocol for the conjugation of **MB 488 NHS ester** to antibodies, a common procedure for fluorescently labeling antibodies for use in various immunoassays such as flow cytometry, immunofluorescence microscopy, and ELISA.

Introduction

MB 488 is a bright, photostable, and hydrophilic green-fluorescent dye.^[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is one of the most common reagents for labeling proteins.^[2] The NHS ester reacts efficiently with primary amino groups (-NH₂) on the side chains of lysine residues within the antibody to form a stable amide bond.^{[2][3][4]} This reaction is typically carried out in a buffer with a pH of 7-9.^{[1][2]} Proper control of the reaction conditions, including the molar ratio of dye to antibody, is crucial for obtaining an optimally labeled conjugate with preserved antigen-binding affinity.^[5]

Key Experimental Parameters

Successful and reproducible antibody labeling depends on the careful control of several key parameters. The following table summarizes critical quantitative data for the conjugation of **MB 488 NHS ester** to a typical IgG antibody.

Parameter	Recommended Value	Notes
Antibody Purity	>95%	The antibody solution must be free of amine-containing stabilizers like Tris, glycine, BSA, or gelatin, as these will compete with the antibody for reaction with the NHS ester. [4] If necessary, purify the antibody using dialysis or desalting columns.
Antibody Concentration	2 - 10 mg/mL	Higher antibody concentrations (ideally ≥ 2 mg/mL) generally lead to higher labeling efficiency. [4] [6] [7]
Reaction Buffer	0.1 M Sodium Bicarbonate or 50mM Sodium Borate	A buffer with a pH between 8.0 and 8.5 is optimal for the reaction between the NHS ester and primary amines. [3]
Reaction pH	8.3 - 8.5	This pH range promotes the reaction with primary amines while minimizing hydrolysis of the NHS ester. [8] [9]
MB 488 NHS Ester Stock Solution	10 mg/mL or 10 mM in anhydrous DMSO	The NHS ester is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use. [3] [4] [9]
Dye:Antibody Molar Ratio	5:1 to 20:1	This ratio should be optimized for each specific antibody; a 10:1 ratio is a good starting point.
Incubation Time	1 hour	---

Incubation Temperature

Room Temperature

The reaction should be protected from light.[\[3\]](#)[\[8\]](#)

Experimental Protocol

This protocol is a general guideline for labeling an IgG antibody with **MB 488 NHS ester**.

Materials

- Antibody to be labeled (in an amine-free buffer)
- **MB 488 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Reagent (optional): 1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5

Procedure

- Antibody Preparation:
 - Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[\[6\]](#)[\[10\]](#) If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS and then the buffer exchanged for the Reaction Buffer.[\[7\]](#)
- **MB 488 NHS Ester** Stock Solution Preparation:
 - Allow the vial of **MB 488 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[\[11\]](#)
 - Prepare a 10 mM stock solution by dissolving the **MB 488 NHS ester** in anhydrous DMSO.[\[4\]](#)[\[10\]](#) This solution should be used immediately.[\[9\]](#)

- Labeling Reaction:
 - Calculate the volume of the **MB 488 NHS ester** stock solution needed to achieve the desired dye:antibody molar ratio. A 10:1 to 15:1 molar ratio is a common starting point.[\[10\]](#)
[\[11\]](#)
 - Slowly add the calculated volume of the **MB 488 NHS ester** stock solution to the antibody solution while gently vortexing.[\[8\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)[\[8\]](#)
- Purification of the Labeled Antibody:
 - To remove unconjugated **MB 488 NHS ester**, purify the conjugate using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[\[3\]](#)[\[8\]](#)[\[7\]](#)
 - Collect the first colored fractions, which contain the labeled antibody.[\[8\]](#)
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
 - The DOL is the average number of dye molecules conjugated to each antibody molecule.
[\[12\]](#)
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of MB 488 (approximately 501 nm).[\[1\]](#)[\[12\]](#)
 - Calculate the protein concentration and the DOL using the following formulas.[\[12\]](#)[\[13\]](#) An optimal DOL for antibodies is typically between 2 and 10.[\[13\]](#)[\[14\]](#)

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

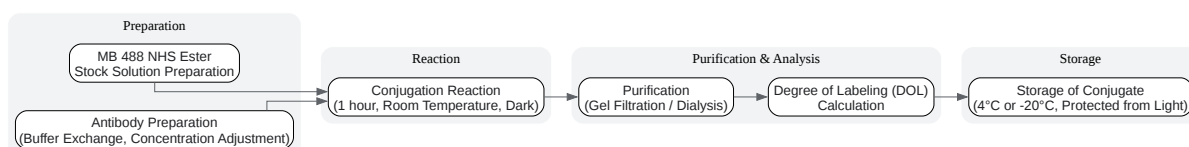
$$\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- A_{280} = Absorbance of the conjugate at 280 nm
- A_{max} = Absorbance of the conjugate at the dye's maximum absorbance wavelength

- CF = Correction factor (A_{280} of the free dye / A_{max} of the free dye)
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$)[13]
- ϵ_{dye} = Molar extinction coefficient of the dye at its A_{max} (for MB 488, this is $86,000 \text{ cm}^{-1}\text{M}^{-1}$)[1]
- Storage of the Conjugated Antibody:
 - Store the labeled antibody protected from light at 4°C for short-term storage.[2]
 - For long-term storage, it is recommended to aliquot the antibody and store it at -20°C . [15] [16] Avoid repeated freeze-thaw cycles.[15][17] The addition of glycerol to a final concentration of 50% can help prevent damage from freezing.[17][18] Fluorescently conjugated antibodies should be stored in dark containers or tubes wrapped in foil to prevent photobleaching.[16][17]

Experimental Workflow



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Caption: Experimental workflow for **MB 488 NHS ester** antibody conjugation.

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